methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves multiple steps, starting from simple precursors to achieve complex quinolone structures. For instance, the synthesis of quinolone carboxylic acids from trifluorobenzoic acids demonstrates the intricate steps involved, including protection, deprotection, and functional group transformations to yield the desired quinolone derivatives with specific substituents (Hagen & Domagala, 1990). Another example involves a complex seven-step synthesis process starting from trifluoronitrobenzene to produce difluoro-methyl quinoline carboxylic acid, showcasing the intricate methodologies employed in synthesizing such compounds (Parikh, Fray, & Kleinman, 1988).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives reveals intricate interactions and conformational preferences. For example, studies on isomeric quinolines have highlighted the importance of cage-type and π-π dimeric motifs in their crystal structures, indicating how molecular arrangements and interactions influence the overall molecular architecture (de Souza et al., 2015).
Chemical Reactions and Properties
Quinolines undergo various chemical reactions, reflecting their chemical versatility. For instance, ethynyl ketene-S,S-acetals have been used in a one-pot three-component reaction to synthesize 4-functionalized quinolines, demonstrating the reactivity and potential for modification of the quinoline core (Zhao, Zhang, Wang, & Liu, 2007).
properties
IUPAC Name |
methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3/c1-10-15(19(25)26-4)18(16-11(21)6-5-7-12(16)22)17-13(23-10)8-20(2,3)9-14(17)24/h5-7,18,23H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTPAIUOFAXXRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC=C3F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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